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Compound of Interest

Compound Name: DPPC-d4

Cat. No.: B6595530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that serves as a primary

component of lung surfactant and is extensively utilized as a model system for studying the

biophysical properties of biological membranes. Its well-defined thermal phase behavior

provides a robust framework for investigating lipid-lipid and lipid-drug interactions. The

deuterated variant, DPPC-d4 (deuterated on the choline methyl groups), is particularly valuable

for Nuclear Magnetic Resonance (NMR) studies, offering specific insights into headgroup

dynamics without altering the fundamental phase transition characteristics. This guide provides

an in-depth overview of the thermal transitions of DPPC bilayers, detailing the quantitative

biophysical parameters and the experimental methodologies used for their characterization.

Thermotropic Phase Behavior of DPPC Bilayers
Fully hydrated DPPC bilayers exhibit a series of well-characterized thermotropic phase

transitions upon heating, reflecting changes in the organization, packing, and dynamics of the

lipid molecules. These transitions are crucial for understanding membrane fluidity, permeability,

and protein function.

The primary phases and transitions are:

Lamellar Crystalline (Lc) or Subgel Phase: At low temperatures, the lipid acyl chains are in a

highly ordered, all-trans conformation, and the molecules are arranged in a crystalline-like

lattice.
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Sub-transition: Upon heating, the Lc phase transforms into the lamellar gel (Lβ') phase. This

is a very slow, kinetically limited transition.

Lamellar Gel (Lβ') Phase: In this phase, the hydrocarbon chains remain largely in the all-

trans configuration but have rotational freedom around their long axes. The chains are tilted

with respect to the bilayer normal.

Pre-transition: As the temperature increases, the Lβ' phase transitions into the ripple (Pβ')

phase. This endothermic event involves the formation of a periodic, corrugated or "rippled"

structure in the bilayer.

Ripple (Pβ') Phase: This unique phase is characterized by a two-dimensional periodic ripple,

where the lipid acyl chains remain tilted and ordered, but the bilayer itself is distorted.

Main Phase Transition (Melting): This is a highly cooperative, first-order transition from the

ordered ripple (Pβ') phase to the fluid-like liquid crystalline (Lα) phase.[1]

Liquid Crystalline (Lα) Phase: Above the main transition temperature, the hydrocarbon

chains undergo significant trans-gauche isomerization, leading to a disordered, fluid state.[2]

This increases the area per lipid and decreases the bilayer thickness.

The sequence of these transitions is a hallmark of phosphatidylcholine lipids and is central to

their function in biological systems.
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Caption: Thermal phase transitions of a fully hydrated DPPC bilayer upon heating.

Quantitative Data on DPPC Thermal Transitions
The thermal transitions of DPPC are characterized by specific temperatures, enthalpy changes,

and structural rearrangements. The following tables summarize key quantitative data for

multilamellar vesicles (MLVs) of DPPC. It is important to note that these values can be
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influenced by factors such as vesicle size, hydration level, and the presence of supporting

substrates.[3]

Table 1: Transition Temperatures and Enthalpies

Transition Parameter Value Reference(s)

Main Transition (Pβ'

→ Lα)
Temperature (Tm) 41.3 - 42.0 °C [1][2][4][5]

Enthalpy (ΔH) ~35 - 38 kJ/mol [1]

Pre-transition (Lβ' →

Pβ')
Temperature (Tpre) ~36.0 °C [5]

Enthalpy (ΔHpre) ~4-7 kJ/mol

Sub-transition (Lc →

Lβ')
Temperature (Tsub) ~18 °C (very slow)

Note: Enthalpy values for the pre- and sub-transitions are less commonly reported and can

show significant variation.

Table 2: Structural Parameters of DPPC Bilayers

Phase Parameter Value Reference(s)

Gel Phase (Lβ') Bilayer Thickness ~5.5 nm [3]

Area per Lipid ~0.48 nm² [1]

Liquid Crystalline (Lα) Bilayer Thickness ~3.6 - 4.6 nm [3]

Area per Lipid ~0.60 - 0.70 nm²

Experimental Protocols
A variety of biophysical techniques are employed to study the thermal transitions of DPPC-d4
bilayers. Each provides unique information about the thermodynamic and structural properties

of the membrane.
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Caption: Generalized workflow for the characterization of DPPC-d4 bilayer thermal transitions.
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Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for directly measuring the heat changes associated with

phase transitions.[5] It provides precise values for the transition temperatures (Tm) and

enthalpies (ΔH).[6]

Methodology:

Liposome Preparation: DPPC-d4 is dissolved in an organic solvent (e.g.,

chloroform/methanol). The solvent is evaporated under nitrogen to form a thin lipid film,

which is then dried under vacuum. The film is hydrated with an aqueous buffer at a

temperature above the Tm, followed by vortexing to form multilamellar vesicles (MLVs). For

unilamellar vesicles (LUVs or SUVs), the MLV suspension is subjected to extrusion or

sonication.[7]

DSC Measurement: A known concentration of the liposome dispersion is loaded into the

sample pan of the calorimeter, with an identical amount of buffer in the reference pan.

Thermal Scan: The sample and reference are heated (and subsequently cooled) at a

constant scan rate (e.g., 1 °C/min). The instrument measures the differential heat flow

required to maintain the sample and reference at the same temperature.

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic

transitions appear as peaks, from which the Tm (peak maximum) and ΔH (integrated peak

area) are determined.[7][8]

Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the nanoscale structure of lipid bilayers,

including thickness, electron density profiles, and the identification of different phases (e.g.,

lamellar vs. ripple).[9]

Methodology:

Sample Preparation: A hydrated lipid sample, typically a dispersion of MLVs, is prepared as

described for DSC. The concentration is usually higher to provide sufficient scattering

intensity.
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SAXS Experiment: The sample is placed in a temperature-controlled sample holder (e.g., a

quartz capillary) in the path of a collimated X-ray beam.[10]

Scattering Measurement: The scattered X-rays are collected by a 2D detector at small

angles (typically < 5°). The scattering pattern is recorded as a function of temperature as the

sample is heated or cooled through its transitions.

Data Analysis: The 2D pattern is radially averaged to produce a 1D plot of intensity versus

the scattering vector, q. For lamellar phases, sharp Bragg peaks are observed, from which

the lamellar repeat spacing (D-spacing) can be calculated. Changes in peak position and

shape signify phase transitions. Analysis of the full scattering curve can yield detailed

electron density profiles, providing the bilayer thickness.[11]

Deuterium Nuclear Magnetic Resonance (2H NMR)
Spectroscopy
2H NMR is exceptionally sensitive to the orientation and dynamics of molecules. By using

specifically deuterated lipids like DPPC-d4, one can probe the behavior of the choline

headgroup during phase transitions. Perdeuterated acyl chains (DPPC-d62) are used to study

chain order.

Methodology:

Sample Preparation: A sample of DPPC-d4 MLVs is prepared and concentrated into a pellet

by centrifugation. The pellet is then transferred to an NMR tube.

NMR Measurement: The sample is placed in the NMR spectrometer, and the temperature is

carefully controlled. 2H NMR spectra are acquired at various temperatures, stepping through

the phase transitions.

Data Analysis: The shape of the 2H NMR spectrum is dependent on the motional averaging

of the C-2H bond vector.

In the rigid gel phase, a broad, often featureless spectrum is observed.

In the liquid crystalline phase, rapid axial rotation of the lipid results in a characteristic

"Pake doublet" powder pattern. The separation of the two peaks, known as the
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quadrupolar splitting (Δνq), is directly proportional to the order parameter (SCD) of the C-

2H bond.

Changes in the spectral lineshape and quadrupolar splitting as a function of temperature

provide a detailed picture of the changes in headgroup (or chain) dynamics and order

across the thermal transitions.[12][13]

Atomic Force Microscopy (AFM)
AFM allows for the direct visualization of supported lipid bilayers on a solid substrate (like mica)

with nanoscale resolution. It can be used to image the coexistence of different phases during a

transition.[14]

Methodology:

Supported Bilayer Formation: A supported lipid bilayer (SLB) is typically formed by vesicle

fusion. A solution of small unilamellar vesicles (SUVs) is incubated on a freshly cleaved mica

surface at a temperature above the Tm of the lipid, allowing the vesicles to rupture and form

a continuous bilayer.[4][15] The sample is then slowly cooled.

AFM Imaging: The sample is mounted in the AFM, submerged in buffer. The temperature of

the system can be precisely controlled.

Temperature-Controlled Imaging: The bilayer is imaged in contact or tapping mode as the

temperature is ramped up or down through the phase transitions.

Data Analysis: The AFM provides topographical images. Different lipid phases have distinct

heights. For instance, the gel phase is thicker and more ordered than the fluid liquid-

crystalline phase.[3] During the main transition, one can directly visualize the nucleation and

growth of fluid domains within the gel phase matrix, providing powerful insights into the

spatial organization of the transition.[16]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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